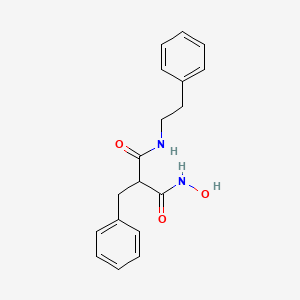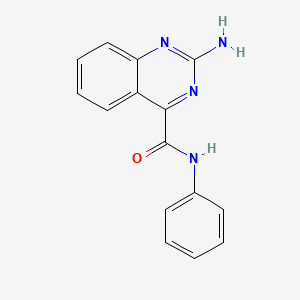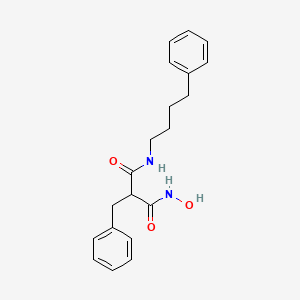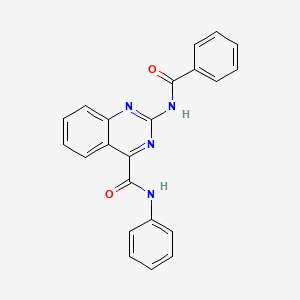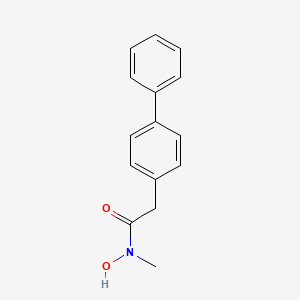
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hidroxi-N-metil-2-bifenil-4-il-acetamida es un compuesto orgánico que pertenece a la clase de los derivados del bifenilo. Estos compuestos se caracterizan por la presencia de dos anillos de benceno conectados por un solo enlace. La estructura específica de N-hidroxi-N-metil-2-bifenil-4-il-acetamida incluye una porción de bifenilo sustituida con un grupo hidroxi y un grupo acetamida metilado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-hidroxi-N-metil-2-bifenil-4-il-acetamida generalmente implica los siguientes pasos:
Formación del núcleo de bifenilo: El núcleo de bifenilo se puede sintetizar mediante métodos como la reacción de acoplamiento de Suzuki-Miyaura, que implica la reacción de un haluro de arilo con un ácido bórico en presencia de un catalizador de paladio.
Introducción de grupos funcionales: Los grupos hidroxi y acetamida metilado se pueden introducir mediante reacciones de sustitución nucleofílica. Por ejemplo, el grupo hidroxi se puede agregar a través de una reacción de hidroxilación, mientras que el grupo acetamida metilado se puede introducir mediante reacciones de acilación con reactivos apropiados.
Métodos de producción industrial
La producción industrial de N-hidroxi-N-metil-2-bifenil-4-il-acetamida puede implicar rutas sintéticas escalables como:
Procesamiento por lotes: Este método implica la adición gradual de reactivos en un entorno controlado, lo que permite un control preciso de las condiciones de reacción.
Síntesis de flujo continuo: Este método permite la producción continua del compuesto al hacer fluir los reactivos a través de un reactor, lo que puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-hidroxi-N-metil-2-bifenil-4-il-acetamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi se puede oxidar para formar un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo carbonilo se puede reducir nuevamente a un grupo hidroxi utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El núcleo de bifenilo puede experimentar reacciones de sustitución aromática electrofílica, como la nitración o la halogenación, utilizando reactivos como el ácido nítrico o los halógenos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Borohidruro de sodio, hidruro de aluminio y litio
Sustitución: Ácido nítrico, halógenos
Productos principales
Oxidación: Formación de derivados de carbonilo
Reducción: Formación de derivados de hidroxi
Sustitución: Formación de derivados nitro o halogenados de bifenilo
Aplicaciones Científicas De Investigación
N-hidroxi-N-metil-2-bifenil-4-il-acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como los diodos orgánicos emisores de luz (OLED) y los cristales líquidos.
Mecanismo De Acción
El mecanismo de acción de N-hidroxi-N-metil-2-bifenil-4-il-acetamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Los grupos hidroxi y acetamida metilado del compuesto pueden formar enlaces de hidrógeno y otras interacciones con proteínas diana, influyendo en su función y actividad.
Comparación Con Compuestos Similares
Compuestos similares
2-Hidroxi-N-[[2’-(1H-tetrazol-5-il)[1,1’-bifenil]-4-il]metil]acetamida: Este compuesto comparte un núcleo de bifenilo similar pero tiene sustituyentes diferentes, lo que puede provocar variaciones en sus propiedades químicas y biológicas..
2-Metil-N-((2′-(pirrolidin-1-ylsulfonil)bifenil-4-il)metil)propan-1-amina: Otro derivado de bifenilo con grupos funcionales distintos, utilizado como antagonista del receptor κ-opioide..
Singularidad
N-hidroxi-N-metil-2-bifenil-4-il-acetamida es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Sus grupos hidroxi y acetamida metilado permiten interacciones versátiles con varios objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
N-hydroxy-N-methyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
Clave InChI |
OKCNSKAFTYDWAP-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


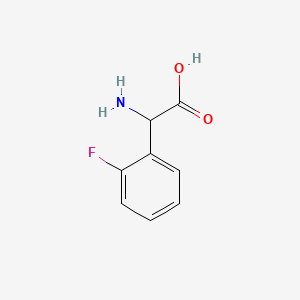

![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)
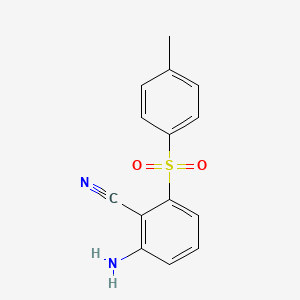

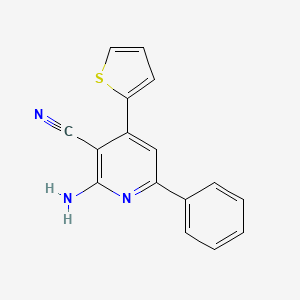
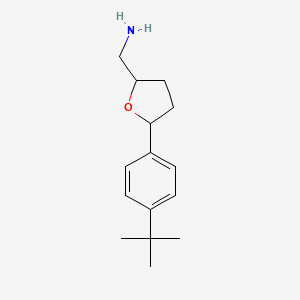
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
